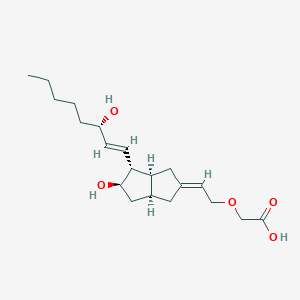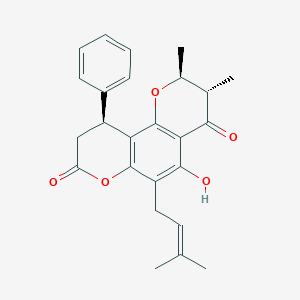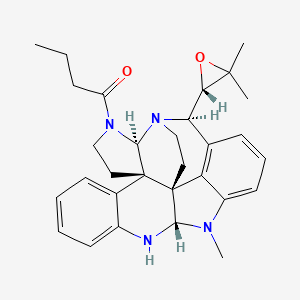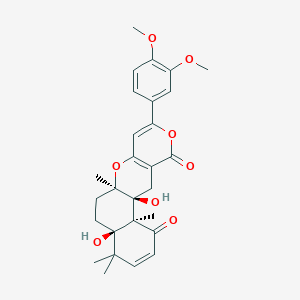
Arisugacin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arisugacin A is an organic heterotetracyclic compound that is 4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-benzo[f]pyrano[4,3-b]chromene-1,11(5H)-dione substituted by 3,4-dimethoxyphenyl group at position 9 (the 4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as a metabolite, an antimicrobial agent, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a delta-lactone and an enone.
Scientific Research Applications
1. Potential Alzheimer's Disease Treatment
Arisugacin A has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine. This feature positions arisugacin A as a significant compound in the treatment of dementia diseases such as Alzheimer's disease (AD). The inhibition of AChE helps maintain acetylcholine concentrations, crucial for memory and cognitive functions. This aligns with the cholinergic deficiency hypothesis, which links AD to the loss of acetylcholine (Hsung & Cole, 2004).
2. Unique Mode of Action in Acetylcholinesterase Inhibition
A computational study suggests that arisugacin A is a dual binding site covalent inhibitor of AChE. This unique mode of action may serve as a basis for the development of Alzheimer's disease therapeutics, offering potential for both symptomatic treatment and long-term neuroprotection (Al-Rashid & Hsung, 2011).
3. Synthetic Approaches and Structural Analysis
The total synthesis of arisugacin A has been a significant area of research, providing insights into its structural and functional properties. Synthesis approaches have revealed its meroterpenoidal structure, a hybrid of polyketide and terpenoid, which is key to its bioactivity. Understanding the structure of arisugacin A is essential for exploring its therapeutic potential and for the creation of analogs (Sunazuka et al., 2002).
4. Exploration of Related Metabolites
Research has extended to related metabolites such as arisugacins C, D, and others, produced by certain Penicillium species. These compounds, while structurally related to arisugacin A, exhibit varying degrees of AChE inhibition. This exploration aids in understanding the structure-activity relationship of arisugacin compounds and their potential applications (Otoguro et al., 2000).
5. Broad Application in Bioactive Microbial Metabolite Synthesis
Arisugacin A is part of a broader category of bioactive microbial metabolites, which have significant pharmaceutical potential. The synthesis of these compounds is pivotal in creating novel treatments for various illnesses, including Alzheimer's disease. Arisugacin A's synthesis and analysis contribute to a larger framework of discovering and developing new medicines based on natural products (Sunazuka, Hirose, & Ōmura, 2008).
properties
Product Name |
Arisugacin A |
|---|---|
Molecular Formula |
C28H32O8 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |
InChI |
InChI=1S/C28H32O8/c1-24(2)10-9-22(29)26(4)27(24,31)12-11-25(3)28(26,32)15-17-20(36-25)14-19(35-23(17)30)16-7-8-18(33-5)21(13-16)34-6/h7-10,13-14,31-32H,11-12,15H2,1-6H3/t25-,26+,27-,28-/m1/s1 |
InChI Key |
MIHBCQWIBJDVPX-JUDWXZBOSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)(C(=O)C=CC3(C)C)C)O |
Canonical SMILES |
CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)C)O)C)C |
synonyms |
arisugacin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



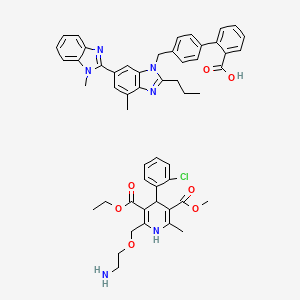

![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid methyl ester](/img/structure/B1251124.png)
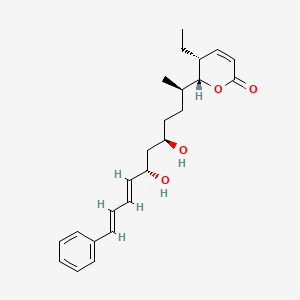
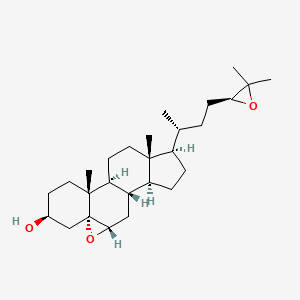

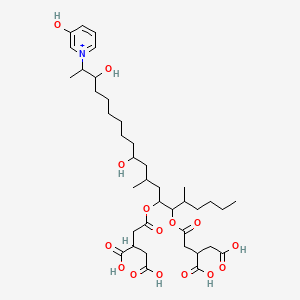
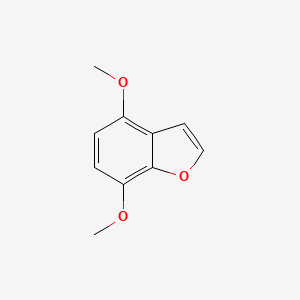

![[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol](/img/structure/B1251138.png)
